molecular formula C16H17FN2O3S2 B2683711 4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896280-44-7

4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2683711
CAS No.: 896280-44-7
M. Wt: 368.44
InChI Key: LTYOFGDYPHLCAY-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a benzamide derivative characterized by a 4-fluoro-substituted aromatic ring, a pyrrolidine scaffold, and a thiophen-2-ylsulfonyl group. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

4-fluoro-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c17-13-7-5-12(6-8-13)16(20)18-11-14-3-1-9-19(14)24(21,22)15-4-2-10-23-15/h2,4-8,10,14H,1,3,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYOFGDYPHLCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-pyrrolidinemethanol in the presence of a base to form an intermediate, which is then reacted with thiophene-2-sulfonyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

A comparative analysis of structurally related benzamide derivatives is summarized in Table 1.

Table 1: Structural and Physical Comparison of Benzamide Derivatives

Compound Name Key Structural Features Substituents Melting Point (°C) Reference
Target Compound Thiophen-2-ylsulfonyl, pyrrolidinylmethyl 4-fluoro, benzamide Not reported N/A
TD-1b () Pyridone, phenylalanine derivative 4-fluoro, methoxyphenyl 124–126
Example 53 () Pyrazolo[3,4-d]pyrimidinyl, fluorophenyl Fluoro, isopropylbenzamide 175–178
4-(5-Formylthiophen-2-yl)-N-methyl-benzamide () Thiophen-2-yl, formyl group N-methyl, benzamide Not reported
FM9 () Thiazole, pyrimidinyl Isopropylamino, 4-fluoro Not reported
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s thiophen-2-ylsulfonyl group is strongly electron-withdrawing, which may enhance stability and influence binding interactions. In contrast, TD-1b’s methoxyphenyl group (electron-donating) creates a distinct electronic environment . Fluorine substituents (present in the target compound, TD-1b, and Example 53) are known to improve metabolic stability and hydrophobic interactions .

Spectral Data:
  • IR Spectroscopy: Compounds with sulfonyl or thione groups (e.g., the target compound and ’s 1,2,4-triazoles) exhibit characteristic C=S (1243–1258 cm⁻¹) and S=O (~1350 cm⁻¹, inferred) stretches, distinguishing them from non-sulfonylated analogues . The absence of NH stretches in the target compound’s pyrrolidine moiety contrasts with hydrazinecarbothioamides (), which show NH bands at 3150–3319 cm⁻¹ .

Biological Activity

4-Fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, often referred to as Compound X, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C16_{16}H17_{17}FN2_2O3_3S2_2
  • Molecular Weight : 368.44 g/mol
  • CAS Number : 896280-44-7

The biological activity of 4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to inhibit certain biological pathways, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating bacterial infections. The exact mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that 4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and glioblastoma cells. These effects are characterized by morphological changes indicative of apoptosis, such as cell shrinkage and chromatin condensation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
4-fluoro-N-((1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamideStructureAnti-inflammatory, analgesic
4-fluoro-N-((1-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamideStructureAnti-inflammatory

The unique combination of functional groups in 4-fluoro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide contributes to its distinct biological profile, differentiating it from other compounds.

Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, the cytotoxic effects of Compound X were evaluated against glioblastoma multiforme and breast adenocarcinoma cell lines. The results indicated an IC50 in the nanomolar range, significantly lower than that of standard chemotherapeutic agents like etoposide. This suggests a promising avenue for further development in cancer therapy.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

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